REACTION_CXSMILES
|
C([O-])(=O)C.[NH4+].[O:6]=[C:7]1[N:12]([CH2:13][CH:14]=O)[C:11]2[CH:16]=[CH:17][CH:18]=[CH:19][C:10]=2[O:9][CH2:8]1.C([BH3-])#[N:21].[Na+].N>CCO>[NH2:21][CH2:14][CH2:13][N:12]1[C:11]2[CH:16]=[CH:17][CH:18]=[CH:19][C:10]=2[O:9][CH2:8][C:7]1=[O:6] |f:0.1,3.4|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
15.69 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
O=C1COC2=C(N1CC=O)C=CC=C2
|
Name
|
|
Quantity
|
155.7 mg
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
5.64 g
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Charge a sealable tube with the mixture
|
Type
|
CUSTOM
|
Details
|
seal the tube
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
CUSTOM
|
Details
|
remove the solvent under reduced pressure
|
Type
|
WASH
|
Details
|
wash with brine
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
and concentrate the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify via flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with a step gradient of 5%, 10% and 20% MeOH in DCM
|
Type
|
CUSTOM
|
Details
|
remove the solvent under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCCN1C(COC2=C1C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 113.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |